Home > Products > Screening Compounds P41786 > 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine - 1060311-07-0

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine

Catalog Number: EVT-3066866
CAS Number: 1060311-07-0
Molecular Formula: C17H19N7O2S
Molecular Weight: 385.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Zolpidem

  • Compound Description: Zolpidem is a widely prescribed medication used to treat insomnia. It functions as an agonist of the GABAA receptor, specifically targeting those containing the α1 subunit. [, , , ]
  • Relevance: While Zolpidem's structure differs significantly from 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, its activity at GABAA receptors, particularly α1-containing subtypes, makes it relevant. This shared target space suggests a potential overlap in pharmacological effects, especially considering the role of α1-containing GABAA receptors in the discriminative stimulus effects of ethanol. [, , , ]

Zaleplon

  • Compound Description: Similar to Zolpidem, Zaleplon is a nonbenzodiazepine hypnotic used to treat insomnia. It acts as an agonist at the GABAA receptor, demonstrating selectivity for the α1 subunit. [, , , ]

CL 218,872 (3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine)

  • Compound Description: CL 218,872 is a selective agonist of the GABAA receptor, showing a strong preference for receptors containing the α1 subunit. [, , , ]

QH-ii-066 (1-Methyl-7-acetyleno-5-phenyl-1,3-dihydro-benzo[e]-1,4-diazepin-2-one)

  • Compound Description: QH-ii-066 is a selective agonist of GABAA receptors, showing a preference for those containing the α5 subunit. [, , , ]
  • Relevance: Despite the structural differences between QH-ii-066 and 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, their shared activity at GABAA receptors, albeit with different subunit selectivity, establishes a connection. QH-ii-066's agonism at α5-containing receptors contrasts with the likely preference of the main compound for α1-containing receptors based on its structural similarity to CL 218,872. [, , , ]

Panadiplon (3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1,5-a]quinoxalin-4(5H)-one)

  • Compound Description: Panadiplon is a nonbenzodiazepine hypnotic drug that acts as an agonist at GABAA receptors. It exhibits some selectivity for α5-containing receptors. [, , , ]
  • Relevance: Panadiplon, like QH-ii-066, offers a contrasting point of reference to 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine due to its preferential targeting of α5-containing GABAA receptors. The structural dissimilarity between Panadiplon and the main compound further highlights the diversity of chemical scaffolds capable of interacting with GABAA receptors and modulating their activity. [, , , ]

β-Carboline-t-butyl ester

  • Compound Description: β-Carboline-t-butyl ester acts as an antagonist at the benzodiazepine site of GABAA receptors, demonstrating some selectivity for α1-containing receptors. [, , , ]
  • Relevance: While structurally dissimilar to 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, β-Carboline-t-butyl ester's antagonism at α1-containing GABAA receptors provides a valuable counterpoint. This contrasting mode of action, compared to the likely agonistic profile of the main compound, highlights the potential for both enhancing and inhibiting GABAergic signaling within the context of the research discussed. [, , , ]

L-655,708 (Ethyl[S]-11,12,13,13a-tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate)

  • Compound Description: L-655,708 is an inverse agonist that selectively targets GABAA receptors containing the α5 subunit. Unlike agonists, inverse agonists reduce the receptor's basal activity. [, , , ]

RY-23 (tert-Butyl 8-[(trimethylsilyl)ethynyl]-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5a]-[1,4]benzodiazepine-3-carboxylate)

  • Compound Description: RY-23 functions as an inverse agonist selective for GABAA receptors containing the α5 subunit, reducing their basal activity. [, , , ]
  • Relevance: Structurally distinct from 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, RY-23 shares the characteristic of targeting α5-containing GABAA receptors, albeit as an inverse agonist. This shared target space, despite different modes of action, suggests a potential for these compounds to modulate similar physiological processes, albeit in opposing directions. [, , , ]

Midazolam

  • Compound Description: Midazolam is a benzodiazepine medication used for sedation, anxiety relief, and amnesia. It acts as a non-selective agonist at GABAA receptors, enhancing their activity. [, ]
  • Relevance: While structurally dissimilar to 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, Midazolam's interaction with GABAA receptors, particularly those containing the γ1 subunit, establishes a point of relevance. This connection underscores the importance of understanding the role of different GABAA receptor subtypes in mediating the effects of various compounds, including the potential effects of the main compound. [, ]

Clotiazepam

  • Compound Description: Clotiazepam is a thienodiazepine drug primarily used for treating anxiety and insomnia. It acts as an agonist at GABAA receptors, modulating their activity. [, ]
  • Relevance: Despite structural differences from 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, Clotiazepam's ability to modulate GABAA receptors, especially those incorporating the γ1 subunit, creates a relevant connection. This interaction highlights the shared target space between these compounds, prompting further investigation into their potential for overlapping pharmacological effects. [, ]

2-(4-Methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

  • Compound Description: CGS 20625 is a research compound known to act as a positive allosteric modulator of GABAA receptors, enhancing their activity in the presence of GABA. It shows activity at receptors containing γ1 subunits. [, ]
  • Relevance: Although structurally different from 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, CGS 20625's ability to modulate GABAA receptors, particularly those containing γ1 subunits, creates a relevant link. This shared target space, despite different binding sites and mechanisms, suggests a potential for convergent pharmacological effects. [, ]

2-(4-Chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896)

  • Compound Description: CGS 9896 is a research compound recognized for its activity as a positive allosteric modulator of GABAA receptors, enhancing GABA's effects on these receptors. Its activity extends to receptors incorporating γ1 subunits. [, ]
  • Relevance: CGS 9896, while structurally distinct from 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, shares the ability to modulate GABAA receptors, especially those containing γ1 subunits. This shared target space suggests a potential for overlapping downstream effects, despite their structural differences and potentially different binding sites on the receptor. [, ]

Diazepam

  • Compound Description: Diazepam is a widely prescribed benzodiazepine medication used to manage anxiety, seizures, and muscle spasms. It functions as a non-selective agonist of GABAA receptors, potentiating their activity. [, ]
  • Relevance: Although structurally distinct from 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, Diazepam's interaction with GABAA receptors, particularly those containing the γ1 subunit, creates a relevant connection. This interaction underscores the significance of GABAA receptors as potential targets for a variety of compounds, prompting further investigation into the potential pharmacological overlap between Diazepam and the main compound. [, ]

Bretazenil

  • Compound Description: Bretazenil is a research compound known for its activity as a partial agonist at GABAA receptors, modulating their activity in a more subtle manner than full agonists. It interacts with receptors containing γ1 subunits. [, ]
  • Relevance: While structurally different from 3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, Bretazenil's modulation of GABAA receptors, particularly those containing γ1 subunits, establishes a relevant connection. This interaction highlights the potential for diverse pharmacological effects through subtle differences in binding and activity at GABAA receptors. [, ]
Overview

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is a complex organic compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds characterized by the presence of both a piperazine and a triazolo-pyridazine moiety, which are of significant interest in drug development due to their biological activity.

Source

The compound can be sourced from various chemical suppliers and databases such as PubChem, where it is cataloged with detailed chemical properties and synthesis methods. Its molecular formula is C24H24N6O2C_{24}H_{24}N_{6}O_{2}, and it has a molecular weight of approximately 428.5 g/mol .

Classification

This compound is classified as an organic heterocyclic compound. It features multiple functional groups including a piperazine ring, a pyridine sulfonyl group, and a triazolo-pyridazine structure, making it a versatile candidate for various chemical reactions and biological applications.

Synthesis Analysis

Methods

The synthesis of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine can involve several synthetic routes. A common approach includes the formation of the triazolo-pyridazine core followed by the introduction of the piperazine and sulfonyl groups.

Technical Details

  1. Formation of Triazolo-Pyridazine: The initial step typically involves cyclization reactions that create the triazole and pyridazine rings. This may include reactions with hydrazine derivatives or other nitrogen-containing compounds.
  2. Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions where piperazine acts as a nucleophile.
  3. Sulfonyl Group Addition: The final step often involves sulfonation reactions to attach the pyridine sulfonyl group, which can enhance the solubility and biological activity of the resulting compound.
Molecular Structure Analysis

Structure

The molecular structure of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is complex and characterized by multiple rings and functional groups.

Data

  • Molecular Formula: C24H24N6O2C_{24}H_{24}N_{6}O_{2}
  • Molecular Weight: 428.5 g/mol
  • Canonical SMILES: C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=CC6=CC=CC=C65.
Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions typical for heterocyclic compounds:

  • Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic attacks.
  • Electrophilic Aromatic Substitution: The pyridine ring may react with electrophiles due to its electron-rich nature.
  • Cyclization Reactions: The triazole component can engage in cyclization with other reactive intermediates.

Technical Details

Reactions involving this compound often require specific conditions such as controlled temperatures and solvents to facilitate the desired transformations without side reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine typically involves interaction with specific biological targets such as receptors or enzymes.

Data

Research indicates that similar compounds may exhibit activity against various biological pathways, potentially acting as inhibitors or modulators depending on their structural features.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on the specific formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in its structure.
Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting various diseases.
  • Biological Studies: Investigating mechanisms of action related to receptor binding or enzyme inhibition.
  • Chemical Biology: Serving as a tool compound for studying biological processes at the molecular level.

Properties

CAS Number

1060311-07-0

Product Name

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine

IUPAC Name

3-cyclopropyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C17H19N7O2S

Molecular Weight

385.45

InChI

InChI=1S/C17H19N7O2S/c25-27(26,14-2-1-7-18-12-14)23-10-8-22(9-11-23)16-6-5-15-19-20-17(13-3-4-13)24(15)21-16/h1-2,5-7,12-13H,3-4,8-11H2

InChI Key

AUJOFBDRGCWVGD-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CN=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.